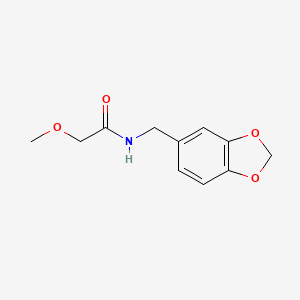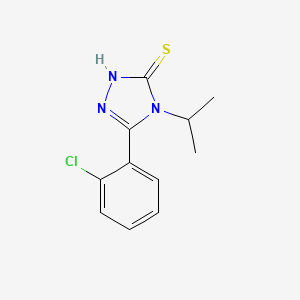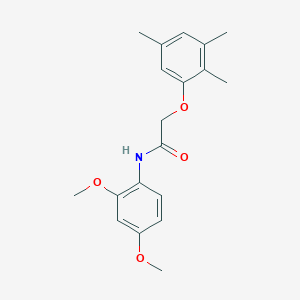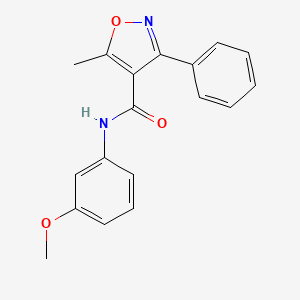
cyclopentanone (3-nitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone (3-nitrophenyl)hydrazone (CPNH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CPHN is a yellow crystalline solid that is soluble in polar solvents such as ethanol and methanol. In
Mecanismo De Acción
The mechanism of action of CPHN is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation is accompanied by a change in the optical and electronic properties of CPHN, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
CPHN has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. It has also been studied for its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPHN is its stability, which makes it suitable for use in various experiments. It is also relatively easy to synthesize, which makes it accessible to researchers. However, CPHN has some limitations, including its low solubility in non-polar solvents and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of CPHN. One potential area of research is the development of CPHN-based sensors for the detection of metal ions in various environments. Another potential area of research is the synthesis of CPHN-based metal complexes for use as catalysts in various chemical reactions. Additionally, the potential therapeutic applications of CPHN should be further explored, particularly in the treatment of diseases associated with oxidative stress and inflammation.
Conclusion:
CPHN is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its stability and accessibility make it suitable for use in various experiments, and its potential therapeutic applications make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CPHN and to explore its potential applications in various fields.
Métodos De Síntesis
CPHN can be synthesized through the reaction between cyclopentanone and 3-nitrophenylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions and produces CPHN as a yellow crystalline solid. The purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
CPHN has been extensively studied in the field of chemistry and biochemistry due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. CPHN has also been used as a fluorescent probe for the detection of metal ions such as copper and mercury.
Propiedades
IUPAC Name |
N-(cyclopentylideneamino)-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-14(16)11-7-3-6-10(8-11)13-12-9-4-1-2-5-9/h3,6-8,13H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREPZCLZMZNQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)





methanone](/img/structure/B5811631.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)

![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)
